molecular formula C15H14ClFN6O B12208109 (3-Chloro-4-fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine

(3-Chloro-4-fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine

Cat. No.: B12208109
M. Wt: 348.76 g/mol
InChI Key: UBGNVEFOGBNWQH-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pteridine ring system, which is known for its biological significance, and a substituted phenyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the substituted phenyl group. Common reagents used in these reactions include halogenated phenyl derivatives, amines, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability of intermediates and the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions, where the halogen atom is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, pH levels, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

(3-Chloro-4-fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorinated phenyl group.

    1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride: A compound with a similar amine functional group.

Uniqueness

(3-Chloro-4-fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is unique due to its combination of a pteridine ring system and a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H14ClFN6O

Molecular Weight

348.76 g/mol

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine

InChI

InChI=1S/C15H14ClFN6O/c1-24-7-6-20-14-12-13(19-5-4-18-12)22-15(23-14)21-9-2-3-11(17)10(16)8-9/h2-5,8H,6-7H2,1H3,(H2,19,20,21,22,23)

InChI Key

UBGNVEFOGBNWQH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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